6-Bromo-3-chloro-2-methylpyridine-4-boronic acid
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Overview
Description
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is an organoboron compound with the molecular formula C6H6BBrClNO2. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . This mechanism allows for the efficient synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which provides additional sites for functionalization.
Properties
IUPAC Name |
(6-bromo-3-chloro-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrClNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNSXQYIPRDZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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